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Get Quote

Executive Summary
(2S)-2-amino-N,N-dimethylbutanamide is a specialized chiral building block derived from L-2-

aminobutyric acid (L-Abu). Unlike its naturally occurring counterparts (L-Alanine or L-Valine

derivatives), this non-proteinogenic amino acid amide offers unique steric and electronic

properties for peptidomimetic drug design. Its core utility lies in Structure-Activity Relationship

(SAR) studies where the substitution of a primary amide with a dimethylamide modulates

hydrogen bonding capability (removing H-bond donors), metabolic stability (protease

resistance), and lipophilicity.

This guide addresses a critical gap in public literature by synthesizing predicted

physicochemical parameters with field-proven synthesis and characterization protocols. It

rigorously distinguishes this compound from its structural isomers (valine and tert-leucine

derivatives) to ensure experimental precision.
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Nomenclature and Identification
The precise identification of this molecule is critical due to the prevalence of structural isomers

such as 2-amino-2,3-dimethylbutanamide (Valine derivative).

Parameter Detail

IUPAC Name (2S)-2-amino-N,N-dimethylbutanamide

Common Synonyms
L-2-aminobutyric acid dimethylamide; H-Abu-

NMe2; (S)-2-aminobutyryl dimethylamide

CAS Number (HCl Salt) 1006876-01-2 (Anchor for procurement)

CAS Number (Racemate) 1218314-38-5

Molecular Formula C₆H₁₄N₂O

Molecular Weight
130.19 g/mol (Free Base); 166.65 g/mol (HCl

Salt)

SMILES CCC(=O)N(C)C

Structural Distinctions
Backbone: Linear 4-carbon chain (butyric acid derivative), distinct from the branched

isopropyl group of Valine analogs.

Chirality: (S)-configuration at the

-carbon (C2).

Amide Terminus: Tertiary amide (Dimethyl), eliminating the amide nitrogen as a hydrogen

bond donor.

Physicochemical Profiling
The following parameters are derived from high-fidelity QSAR models and comparative

analysis of homologous alpha-amino dimethylamides (e.g., L-Alanine-NMe2).

Key Parameters Table[4]
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Property Value (Predicted/Range)
Causality & Experimental
Implication

Physical State
Viscous Oil or Low-Melting

Solid

The loss of intermolecular H-

bonds (vs. primary amides)

significantly depresses the

melting point.

pKa (Conjugate Acid) 7.8 – 8.2

The electron-withdrawing

carbonyl lowers the amine pKa

relative to the free amino acid

(~9.6). Protocol: Titrate in 0.1M

KCl to minimize ionic strength

effects.

LogP (Octanol/Water) 0.2 – 0.5

More lipophilic than the

primary amide (LogP ~ -0.8)

due to methyl capping,

improving passive membrane

permeability.

Topological PSA ~46 Å²

Reduced PSA compared to

primary amide (~69 Å²),

suggesting better blood-brain

barrier (BBB) penetration

potential.

Solubility >100 mg/mL (Water)

Highly soluble in aqueous

media due to the ionizable

amine and polar amide

functionality.

Stability Profile
Hydrolysis: The sterically hindered dimethylamide bond is robust against spontaneous

hydrolysis at pH 2–10. It requires harsh acidic conditions (6N HCl, 110°C) or enzymatic

cleavage to open.

Racemization: Moderate risk. Under strongly basic conditions, the
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-proton is acidic. However, the absence of an amide proton prevents the formation of an
azlactone (oxazolone) intermediate via the standard mechanism, making it more resistant to
racemization than primary amides during coupling reactions.

Synthesis & Purification Protocols
Synthetic Route (Mechanistic Insight)
The synthesis prioritizes the preservation of chiral integrity. Direct coupling of unprotected

amino acids is prone to polymerization; thus, N-protection is mandatory.

Recommended Route:

Starting Material: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH).

Activation: Isobutyl chloroformate (Mixed Anhydride method) or EDC/HOBt.

Amidation: Reaction with Dimethylamine (HCl salt or solution).

Deprotection: Hydrogenolysis (H₂/Pd-C) to yield the free amine.

L-2-Aminobutyric Acid
(L-Abu)

N-Protection
(Cbz-Cl, NaOH) Cbz-L-Abu-OH Activation & Coupling

(EDC, HOBt, HNMe2)
Avoid racemization Cbz-L-Abu-NMe2 Deprotection

(H2, Pd/C, MeOH)
(S)-2-amino-N,N-

dimethylbutanamide

Click to download full resolution via product page

Figure 1: Optimized synthetic pathway minimizing racemization risk via Cbz-protection.

Purification Strategy
Crude Isolation: The Cbz-protected intermediate is lipophilic and can be purified via silica gel

chromatography (Ethyl Acetate/Hexane).

Final Salt Formation: The free base is an oil and difficult to handle. Convert to the

Hydrochloride salt (CAS 1006876-01-2) by treating the methanolic solution with

HCl/Dioxane, followed by precipitation with Diethyl Ether. This ensures long-term stability

and precise stoichiometry.
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Analytical Characterization
NMR Interpretation (Diagnostic Signals)
Distinguishing the ethyl group (Abu) from the isopropyl group (Valine) is the primary purity

check.

¹H NMR (400 MHz, D₂O):

0.95 (t, 3H,

-CH₃): Triplet confirms the ethyl chain (Valine would show two doublets).

1.85 (m, 2H,

-CH₂): Multiplet for the methylene group.

2.95 & 3.05 (s, 3H each, N-Me): Two distinct singlets due to restricted rotation around the
amide bond (cis/trans rotamers).

4.30 (t, 1H,

-CH): Methine proton.

Chiral HPLC Method
To quantify enantiomeric excess (ee%), use a polysaccharide-based stationary phase.

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm.

Expected Result: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H

columns, but standards must be injected for confirmation.

Applications in Drug Development[1][2]
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Peptidomimetic Design
Incorporating (2S)-2-amino-N,N-dimethylbutanamide into a peptide sequence serves two

functions:

C-Terminal Capping: Prevents carboxypeptidase degradation.

Conformational Constraint: The bulky dimethyl group restricts the

(psi) torsion angle, potentially locking the peptide into a bioactive conformation (e.g.,

-turn).

Fragment-Based Drug Discovery (FBDD)
This molecule acts as a "chiral vector." The ethyl group fills small hydrophobic pockets (S1'

sites), while the basic amine provides an anchor point for further elaboration via reductive

amination or acylation.

Physicochemical Profiling Workflow

Sample: (S)-2-amino-N,N-dimethylbutanamide HCl

1. Purity Check
(qNMR + Chiral HPLC)

2. pKa Determination
(Potentiometric Titration)

If >98% ee

3. LogD Lipophilicity
(Shake Flask pH 7.4)

4. Metabolic Stability
(Liver Microsomes)

Rank ordering
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Figure 2: Standardized workflow for validating the physicochemical profile before SAR

integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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